5-tert-butyl-1H-imidazole-4-carboxylic acid
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Overview
Description
5-tert-butyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 4-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which involves the cyclization of α-halo ketones with ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid, while reduction can produce 5-tert-butyl-1H-imidazole-4-methanol .
Scientific Research Applications
5-tert-butyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-tert-butyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical processes. The carboxylic acid group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-carboxylic acid: Lacks the tert-butyl group, which can affect its solubility and reactivity.
5-methyl-1H-imidazole-4-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
1H-imidazole-4-carboxylic acid: The absence of substituents at the 5-position can result in different chemical behavior
Uniqueness
5-tert-butyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects and developing new materials and pharmaceuticals .
Properties
IUPAC Name |
5-tert-butyl-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)9-4-10-6/h4H,1-3H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBPWFTYFOPMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622084 |
Source
|
Record name | 5-tert-Butyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714273-88-8 |
Source
|
Record name | 5-tert-Butyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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